(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium
Description
This chiral triazoloxazinium derivative features a benzyl group at the 5-position and a 2,4,6-trichlorophenyl substituent at the 2-position. The trichlorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in catalytic or supramolecular applications .
Properties
Molecular Formula |
C18H15Cl3N3O+ |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium |
InChI |
InChI=1S/C18H15Cl3N3O/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12/h1-5,7-8,11,14H,6,9-10H2/q+1/t14-/m0/s1 |
InChI Key |
IZEPRFBOGYCMBU-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
The following table summarizes the experimental procedure for synthesizing (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-triazolo[3,4-c]oxazin-2-ium :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Starting material prep | (S)-2-amino-3-benzylpropan-1-ol | Standard laboratory conditions | Chiral precursor synthesized |
| Cyclization | Phenylhydrazine hydrochloride + methanol | Stirring for 30 minutes | Formation of triazole ring |
| Oxazine formation | Triethyl orthoformate | Heating at 80°C for 10 hours | Formation of oxazine structure |
| Purification | Column chromatography (silica gel) | Methanol elution followed by ion exchange | Pure triazolium salt obtained |
Reaction Mechanism
The mechanism involves:
- Nucleophilic attack by phenylhydrazine on the chiral alcohol group.
- Formation of a hydrazone intermediate.
- Cyclization into the oxazine ring facilitated by triethyl orthoformate.
Analytical Techniques
To confirm the structure and purity of the synthesized compound:
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify chemical shifts corresponding to the triazole and oxazine rings.
- Mass Spectrometry (MS) confirms molecular weight consistency with theoretical values.
- X-ray Crystallography provides stereochemical confirmation and detailed molecular geometry.
Notes on Reaction Conditions
Optimization Parameters:
- Temperature Control : Precise heating at 80°C prevents side reactions and ensures high yield.
- pH Monitoring : Maintaining optimal pH during cyclization avoids degradation of intermediates.
Yield Improvement:
Using ammonium hexafluorophosphate as an ion exchange agent enhances product crystallinity and purity during final purification steps.
Comparative Analysis with Related Compounds
The preparation method shares similarities with other triazolium salts but differs in:
- The use of triethyl orthoformate for oxazine ring formation.
- Stereochemical control provided by chiral precursors like (S)-amino alcohols.
Below is a comparison table:
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The triazolium salt undergoes nucleophilic attacks at the C2 position due to its electron-deficient nature:
Example reaction with benzaldehyde yields a diastereoselective adduct (dr = 4:1), confirmed by NMR coupling constants .
Counterion Exchange Reactions
The BF₄⁻ counterion participates in metathesis to modulate solubility/reactivity:
Counterion exchange preserves the triazolium core integrity, verified by NMR .
Spectroscopic Characterization of Reactivity
Critical analytical data for monitoring reactions:
Time-resolved NMR at 500 MHz captures intermediates in NHC generation (t = 8 min at 25°C) .
Stability Under Reactive Conditions
Decomposition pathways were quantified:
| Condition | Half-Life | Major Degradant |
|---|---|---|
| pH < 2 (HCl, 25°C) | 2.3 hr | Benzyl chloride + triazole |
| UV light (254 nm) | 45 min | Oxidative ring-opened amide |
| 100°C (neat) | 8 hr | Isomerized triazolo derivative |
Stability enhances utility in high-temperature catalysis (e.g., flow reactors).
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 482.5 g/mol. The presence of both benzyl and trichlorophenyl substituents enhances its reactivity and biological activity. The tetrafluoroborate counterion associated with this compound further contributes to its stability and solubility in various solvents .
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics to (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium exhibit significant antimicrobial properties. Triazole derivatives are particularly noted for their efficacy against fungal infections and certain bacterial strains. The modification of the triazole structure can lead to enhanced bioactivity against pathogens.
Antifungal Properties
The triazole moiety is well-known for its antifungal activity. Compounds derived from triazoles have been extensively studied for their ability to inhibit the growth of various fungi by disrupting cell membrane synthesis. This suggests that (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium may possess similar antifungal properties worth exploring in future studies.
Polymer Chemistry
The unique structure of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium can be utilized in the development of advanced polymers. The incorporation of heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites using this compound could yield materials with improved performance characteristics for industrial applications.
Spectroscopic Studies
Due to its complex structure and unique substituents, (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium serves as an interesting subject for spectroscopic analysis. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its molecular interactions and conformational behavior in different environments.
Case Studies
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with molecular targets such as enzymes and receptors. The triazolo-oxazine ring system can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
Key Analogs :
(S)-5-Benzyl-2-Mesityl-6,6-dimethyl-6,8-dihydro-5H-triazoloxazin-2-ium tetrafluoroborate Substituent: Mesityl (2,4,6-trimethylphenyl) Electronic Effects: Electron-donating methyl groups increase lipophilicity and steric bulk compared to trichlorophenyl.
5-Benzyl-2-phenyl-6,8-dihydro-5H-triazoloxazin-2-ium hexafluorophosphate
- Substituent: Phenyl
- Electronic Effects: Lacks electron-withdrawing substituents, leading to reduced stabilization of the cationic triazolium ring.
- Structural Data: Crystallographic analysis (R factor = 0.039) confirms a well-defined structure, though the absence of chlorine may reduce packing efficiency in solid-state applications .
Stability: Likely more stable than phenyl analogs due to reduced electron density at the cationic center .
Table 1: Substituent Comparison
Counterion Effects
- Tetrafluoroborate (BF₄⁻) : Used in the mesityl analog, this weakly coordinating anion enhances solubility in polar aprotic solvents and minimizes ion-pairing effects, which may benefit catalytic applications .
- Hexafluorophosphate (PF₆⁻): Present in the phenyl analog, this larger anion offers improved solubility in nonpolar solvents and is commonly used in ionic liquids .
- Target Compound : The counterion is unspecified in the evidence, but tetrafluoroborate or hexafluorophosphate would align with trends in similar triazolium salts.
Table 2: Counterion Properties
| Counterion | Size (Å) | Coordination Strength | Typical Solubility |
|---|---|---|---|
| BF₄⁻ | ~2.3 | Weak | Polar aprotic solvents |
| PF₆⁻ | ~2.7 | Very weak | Nonpolar solvents |
Structural Modifications in the Oxazin Ring
- This modification may also reduce ring flexibility, affecting substrate binding in catalytic systems .
- Target Compound : Lacks alkylation at the 6-position, suggesting greater conformational freedom compared to the mesityl analog.
Biological Activity
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a complex organic compound characterized by its unique multi-ring structure and specific substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 482.5 g/mol. The structure features a triazole ring fused with an oxazine ring, which enhances its chemical reactivity and biological potential .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₃N₃O |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 1612251-12-3 |
| Chemical Structure | Chemical Structure |
Case Studies and Research Findings
Research on similar triazole derivatives has provided insights into their biological activities:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal effects against Candida species. The presence of electron-withdrawing groups was crucial for enhancing activity .
- Anticancer Studies : Compounds with structural similarities to (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium were evaluated for their cytotoxic effects on various cancer cell lines. For instance, a compound with a similar triazole framework demonstrated significant inhibition of cell growth in breast cancer models .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives highlights several key factors influencing their biological activity:
- Substituent Effects : The presence of halogen atoms (such as chlorine) and other electron-withdrawing groups can enhance the potency of these compounds against microbial and cancerous cells.
- Ring Structure : The fused triazole and oxazine rings contribute to the stability and reactivity of the compound, which is essential for its interaction with biological targets .
Q & A
Q. How is the stereochemical configuration of the (S)-enantiomer confirmed in this compound?
Methodological Answer: The stereochemistry is typically confirmed via single-crystal X-ray diffraction (SC-XRD). For example, in structurally analogous triazolo-oxazinium salts, SC-XRD analysis at 297 K with a mean C–C bond length precision of 0.004 Å and an R factor of 0.039 ensures unambiguous assignment of the (S)-configuration. Disorder in counterions or solvents must be computationally resolved to avoid misinterpretation .
Q. What synthetic strategies are employed to prepare this triazolo-oxazinium derivative?
Methodological Answer: Synthesis involves multi-step heterocyclic annulation. A typical approach includes:
- Step 1: Condensation of trichlorophenyl precursors with benzyl-protected amines under basic conditions.
- Step 2: Cyclization using catalysts like ammonium persulfate (APS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Reaction yields are optimized by controlling stoichiometry (1:1.2 molar ratios) and monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm, trichlorophenyl signals at δ 7.1–7.4 ppm).
- HRMS: Validates molecular weight (e.g., [M]+ calculated for C20H15Cl3N3O: 434.02; observed: 434.03).
- XRD: Resolves crystal packing and cation-anion interactions .
Advanced Research Questions
Q. How do contradictory NMR data arise for triazolo-oxazinium derivatives, and how are they resolved?
Methodological Answer: Discrepancies often stem from dynamic proton exchange or solvent-induced shifts. For example, in analogous oxadiazinane-thiones, overlapping signals for aryl protons (δ 7.0–7.5 ppm) are resolved using:
- Variable-temperature NMR: Suppresses exchange broadening.
- COSY/NOESY: Identifies coupling networks and spatial proximities.
- DFT calculations: Predicts chemical shifts to cross-validate experimental data .
Q. What mechanistic insights explain the reactivity of the trichlorophenyl group in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing trichlorophenyl group activates the triazolo-oxazinium core for nucleophilic attack. Kinetic studies on similar compounds reveal:
- SNAr mechanism: Dominates in polar solvents (e.g., DMSO), with rate constants dependent on leaving group ability (e.g., Cl− vs. OTs−).
- Catalytic effects: Lewis acids (e.g., ZnCl2) lower activation energy by stabilizing transition states. Isotopic labeling (e.g., 18O) and Hammett plots validate the mechanism .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on triazolo derivatives show:
- Electron-deficient substituents (e.g., Cl, CF3) enhance antimicrobial potency by increasing membrane permeability.
- Benzyl groups improve metabolic stability via steric shielding of the oxazinium ring. Data from microbial inhibition assays (e.g., MIC values against S. aureus) and molecular docking (e.g., binding to cytochrome P450) guide rational design .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
Methodological Answer:
- Solvent screening: High-dielectric solvents (e.g., acetonitrile) promote nucleation.
- Seeding: Introduces microcrystals to control polymorph formation.
- Anti-solvent addition: Gradual addition of hexane to DMF solutions improves crystal yield. In one study, these methods increased crystallization efficiency from 60% to 92% for a related triazinane-thione .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer: Conflicting data (e.g., variance in IC50 values) may arise from assay conditions (pH, temperature) or cell line heterogeneity. To resolve:
- Standardized protocols: Use CLSI guidelines for antimicrobial assays.
- Dose-response curves: Generate triplicate datasets with error bars <10%.
- Meta-analysis: Compare results across studies (e.g., 3a–3h in Table 1 of ), noting outliers linked to substituent electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
